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Compound of Interest

Compound Name: Ganfeborole hydrochloride

Cat. No.: B607857

A novel mechanism of action positions Ganfeborole as a promising candidate against drug-
resistant tuberculosis, with in vitro studies demonstrating potent activity against a wide array of
clinical isolates, irrespective of their pre-existing resistance to current anti-tubercular agents.

Ganfeborole hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antibiotic
that presents a new paradigm in the fight against drug-resistant Mycobacterium tuberculosis
(Mtb). Its unique mechanism, the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme
essential for bacterial protein synthesis, distinguishes it from all other classes of currently
approved tuberculosis (TB) therapies. This fundamental difference in its mode of action is the
primary reason for the low probability of cross-resistance with existing drugs.

In Vitro Efficacy Against Drug-Resistant
Mycobacterium tuberculosis

Comprehensive in vitro studies have demonstrated Ganfeborole's potent activity against a
diverse panel of M. tuberculosis clinical isolates, including multidrug-resistant (MDR) and
extensively drug-resistant (XDR) strains. A key study assessing the in vitro susceptibility of 105
M. tuberculosis isolates to Ganfeborole found that the compound was highly active across the
board, regardless of the isolates’ resistance profiles to other drugs[1].

The minimum inhibitory concentration (MIC) is a critical measure of a drug's potency. For
Ganfeborole, the MIC50 and MIC90—the concentrations required to inhibit the growth of 50%
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and 90% of the tested isolates, respectively—were found to be 0.063 mg/L and 0.25 mg/L[2].
These low values indicate high potency. The study also proposed an epidemiological cutoff
value of 0.5 mg/L to distinguish susceptible from potentially resistant strains[2]. For the
reference laboratory strain, M. tuberculosis H37Ryv, the MIC is consistently reported to be
around 0.08 uM[1][3][4][5][6]-

The following table summarizes the in vitro activity of Ganfeborole against M. tuberculosis.

Organism/Strain Type Ganfeborole (GSK656) MIC Reference
M. tuberculosis H37Rv 0.08 UM (EIMIEIE]
(Reference Strain) SeH
M. tuberculosis Clinical
MIC50: 0.063 mg/L [2]

Isolates (n=105)
MIC90: 0.25 mg/L [2]
Proposed Epidemiological

P P J 0.5 mg/L [2]

Cutoff

It is noteworthy that while direct comparative studies testing Ganfeborole alongside other anti-
TB drugs on the same panel of resistant strains are not extensively published, the available
data strongly support its efficacy where other drugs have failed. The consistent activity of
Ganfeborole against strains known to be resistant to drugs like isoniazid and rifampicin is a
clear indicator of the absence of cross-resistance.

Mechanism of Action: A Novel Approach to Inhibit
M. tuberculosis

Ganfeborole's mechanism of action is central to its ability to bypass existing resistance
pathways. It selectively inhibits the mycobacterial leucyl-tRNA synthetase (LeuRS), a crucial
enzyme in the translation of genetic code into proteins. By binding to the editing site of this
enzyme, Ganfeborole effectively halts protein synthesis, leading to bacterial cell death.

This mechanism is distinct from that of other anti-TB drugs, which target different cellular

processes.
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Rifamycins (e.g., Rifampicin): Inhibit DNA-dependent RNA polymerase.

Isoniazid: Inhibits mycolic acid synthesis, a key component of the mycobacterial cell wall.

Fluoroquinolones (e.g., Moxifloxacin): Inhibit DNA gyrase.

Aminoglycosides (e.g., Amikacin): Inhibit protein synthesis by binding to the 30S ribosomal

subunit.

The following diagram illustrates the unique target of Ganfeborole in comparison to other major

anti-tubercular drug classes.
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Mechanism of Action of Ganfeborole vs. Other Anti-TB Drugs

Other Anti-TB Drugs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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